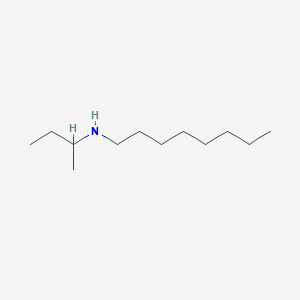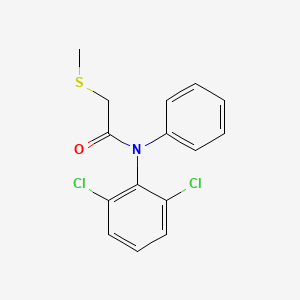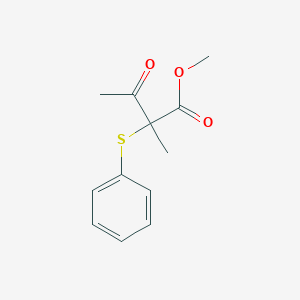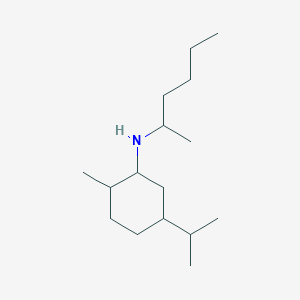
N-(Butan-2-yl)octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butan-2-yl)octan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amino group attached to an octane chain, with a butan-2-yl substituent on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(Butan-2-yl)octan-1-amine can be synthesized through several methods. One common approach involves the alkylation of octan-1-amine with butan-2-yl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the halide, resulting in the formation of the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(Butan-2-yl)octan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) are commonly employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents used in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(Butan-2-yl)octan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Propiedades
| 78579-54-1 | |
Fórmula molecular |
C12H27N |
Peso molecular |
185.35 g/mol |
Nombre IUPAC |
N-butan-2-yloctan-1-amine |
InChI |
InChI=1S/C12H27N/c1-4-6-7-8-9-10-11-13-12(3)5-2/h12-13H,4-11H2,1-3H3 |
Clave InChI |
CAMLZFBMJCSQEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)

![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)

